molecular formula C19H19FN4OS B2642806 N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 848832-73-5

N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2642806
CAS No.: 848832-73-5
M. Wt: 370.45
InChI Key: DNRLXTZECZROEH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

The synthesis of N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorobenzyl and sulfanylacetamide groups. The synthetic route may involve the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.

    Attachment of the sulfanylacetamide group: This can be done through a thiol-ene reaction or other suitable methods.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved would depend on the specific targets and the context of the research.

Comparison with Similar Compounds

Similar compounds to N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole-containing compounds and fluorobenzyl derivatives. These compounds may share some structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of a fluorobenzyl group, a triazole ring, and a sulfanylacetamide moiety, which imparts distinct chemical and biological properties.

Some similar compounds include:

These comparisons highlight the diversity of compounds with related structures and their varied applications in scientific research.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c1-13-4-3-5-15(10-13)18-22-23-19(24(18)2)26-12-17(25)21-11-14-6-8-16(20)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRLXTZECZROEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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